molecular formula C6H2BrCl2N3 B6599256 1-azido-4-bromo-2,3-dichlorobenzene CAS No. 1696511-53-1

1-azido-4-bromo-2,3-dichlorobenzene

Cat. No. B6599256
CAS RN: 1696511-53-1
M. Wt: 266.91 g/mol
InChI Key: PLIWHLRMZHJBBI-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2,3-dichlorobenzene is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 106-107 °C and a boiling point of 235-236 °C. The compound has a molecular weight of 284.99 g/mol and a molecular formula of C6H2BrCl2N3. It is soluble in methanol, ethanol, and chloroform, and insoluble in water. This compound is synthesized through a reaction between bromine and 1-azido-2,3-dichlorobenzene.

Mechanism of Action

1-Azido-4-bromo-2,3-dichlorobenzene is used as a catalyst in the synthesis of new compounds. The compound acts as a Lewis acid, which is an electron pair donor. The Lewis acid reacts with a Lewis base, which is an electron pair acceptor, to form a new compound. The Lewis acid-base reaction is the mechanism of action for the synthesis of new compounds using 1-azido-4-bromo-2,3-dichlorobenzene.
Biochemical and Physiological Effects
1-Azido-4-bromo-2,3-dichlorobenzene is an organic compound and is not known to have any biochemical or physiological effects in humans. The compound is not known to be toxic or hazardous and is not known to produce any adverse effects when used in scientific research applications.

Advantages and Limitations for Lab Experiments

The use of 1-azido-4-bromo-2,3-dichlorobenzene in scientific research applications has several advantages. The compound is relatively inexpensive and is readily available. Additionally, the compound is stable and has a relatively low toxicity. The compound is also easy to handle and is soluble in a variety of solvents. However, the compound is not soluble in water and is not suitable for use in aqueous solutions. Additionally, the compound is sensitive to light and air, and should be stored in a cool, dark place.

Future Directions

1-Azido-4-bromo-2,3-dichlorobenzene has a wide range of potential applications in scientific research. The compound can be used as a catalyst in the synthesis of new compounds and materials. Additionally, the compound can be used as a reagent in the synthesis of pharmaceuticals and drugs. Furthermore, the compound can be used in the synthesis of polymers and other materials. The compound could also be used in the development of new catalysts and reagents for use in chemical synthesis. Additionally, the compound could be used in the development of new catalysts and reagents for use in biochemistry and molecular biology. Finally, the compound could be used in the development of new materials for use in medical and industrial applications.

Synthesis Methods

The synthesis of 1-azido-4-bromo-2,3-dichlorobenzene is achieved by the reaction of bromine with 1-azido-2,3-dichlorobenzene. This reaction is carried out in a reaction flask that is equipped with a reflux condenser. The reaction is conducted at a temperature of 80°C and a pressure of 1.0 atm. The reactants are added in a molar ratio of 1:1 and the reaction is allowed to proceed for approximately two hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from methanol or ethanol.

Scientific Research Applications

1-Azido-4-bromo-2,3-dichlorobenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds and is also used as a reactant in the synthesis of polymers and other materials. The compound is also used as a catalyst in the synthesis of new compounds. Additionally, it is used as a reagent in the synthesis of pharmaceuticals and drugs.

properties

IUPAC Name

1-azido-4-bromo-2,3-dichlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWHLRMZHJBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N=[N+]=[N-])Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-bromo-2,3-dichlorobenzene

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